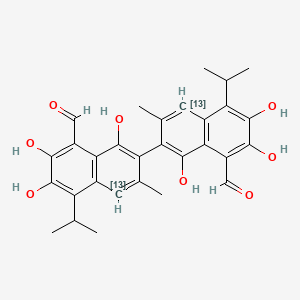![molecular formula C29H33Cl2N5O3S B12376207 3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Matriptase-IN-2 (free base) is a potent inhibitor of matriptase, a type II transmembrane serine protease. Matriptase plays a critical role in various biological processes, including the activation of oncogenic proteins such as urokinase-type plasminogen activator, hepatocyte growth factor, and protease-activated receptor 2 . Matriptase-IN-2 has shown potential in research related to musculoskeletal system disorders and cancer .
Vorbereitungsmethoden
The synthesis of Matriptase-IN-2 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques . Industrial production methods for Matriptase-IN-2 (free base) are also not widely available, as the compound is primarily used for research purposes .
Analyse Chemischer Reaktionen
Matriptase-IN-2 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Matriptase-IN-2 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Matriptase-IN-2 (free base) has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of serine proteases and to develop new inhibitors.
Biology: The compound is used to investigate the role of matriptase in various biological processes, including cell signaling and protein activation.
Wirkmechanismus
Matriptase-IN-2 (free base) exerts its effects by inhibiting the activity of matriptase. The compound binds to the active site of matriptase, preventing it from interacting with its natural substrates. This inhibition blocks the activation of oncogenic proteins and downstream signaling pathways involved in cancer proliferation and metastasis . The molecular targets of Matriptase-IN-2 include urokinase-type plasminogen activator, hepatocyte growth factor, and protease-activated receptor 2 .
Vergleich Mit ähnlichen Verbindungen
Matriptase-IN-2 (free base) is unique in its high potency and specificity for matriptase inhibition. Similar compounds include:
Matriptase-IN-1: Another matriptase inhibitor with a different chemical structure and potency.
Matriptase-IN-3: A compound with similar inhibitory properties but different pharmacokinetic profiles.
Other serine protease inhibitors: Compounds that inhibit other serine proteases but may have off-target effects on matriptase.
Eigenschaften
Molekularformel |
C29H33Cl2N5O3S |
|---|---|
Molekulargewicht |
602.6 g/mol |
IUPAC-Name |
3-[(2S)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(2,4-dichlorophenyl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C29H33Cl2N5O3S/c30-23-7-8-25(26(31)18-23)21-4-2-6-24(17-21)40(38,39)35-27(16-20-3-1-5-22(15-20)28(33)34)29(37)36-13-10-19(9-12-32)11-14-36/h1-8,15,17-19,27,35H,9-14,16,32H2,(H3,33,34)/t27-/m0/s1 |
InChI-Schlüssel |
ZLCINVZAICQINL-MHZLTWQESA-N |
Isomerische SMILES |
C1CN(CCC1CCN)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1CN(CCC1CCN)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


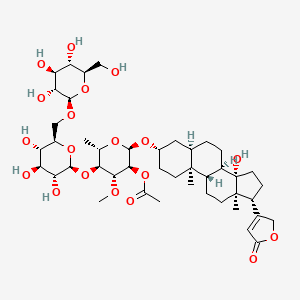
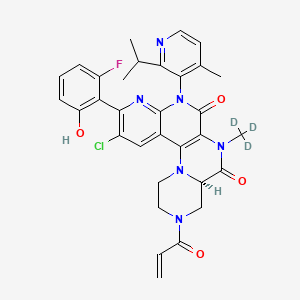
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
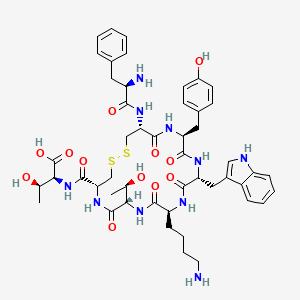
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
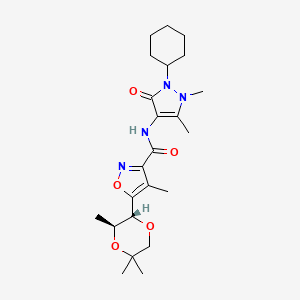

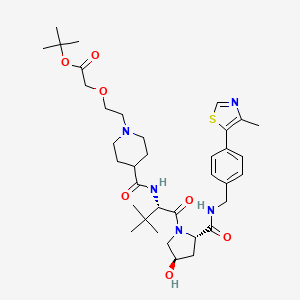
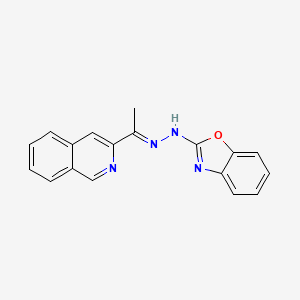
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)

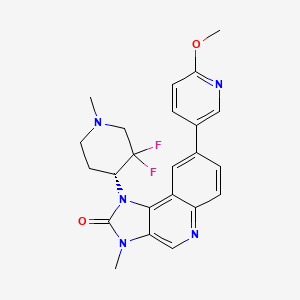
![N-[4-[(7-methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]butyl]-3-methylbutanamide](/img/structure/B12376189.png)
